molecular formula C18H14ClNO3 B1327012 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde CAS No. 921142-26-9

4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde

Cat. No.: B1327012
CAS No.: 921142-26-9
M. Wt: 327.8 g/mol
InChI Key: AGDOKSAJCOAQRD-UHFFFAOYSA-N
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Description

4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an oxazole ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-(4-chlorophenyl)-5-methyl-1,3-oxazole can be prepared by reacting 4-chlorobenzoyl chloride with methylamine, followed by cyclization with an appropriate base.

  • Attachment of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole derivative with a methoxybenzyl halide under basic conditions to form the desired ether linkage.

  • Introduction of the Benzaldehyde Group: : The final step involves the formylation of the methoxybenzene derivative. This can be achieved using a Vilsmeier-Haack reaction, where the methoxybenzene is treated with a formylating agent such as DMF and POCl₃ to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzoic acid.

    Reduction: 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

  • Materials Science: : The compound can be used in the development of novel organic materials with specific electronic or optical properties.

  • Organic Synthesis: : It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

  • Biological Studies: : The compound’s derivatives may be used to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and chlorophenyl group are crucial for its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]-methoxy}benzaldehyde: Lacks the methyl group on the oxazole ring, which may affect its reactivity and binding properties.

    4-{[2-(4-Methylphenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde: Substitutes the chlorine atom with a methyl group, potentially altering its electronic properties and reactivity.

    4-{[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-methoxy}benzaldehyde: Replaces the oxazole ring with a thiazole ring, which can significantly change its chemical behavior and biological activity.

Uniqueness

The presence of both the chlorophenyl group and the oxazole ring in 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-12-17(11-22-16-8-2-13(10-21)3-9-16)20-18(23-12)14-4-6-15(19)7-5-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDOKSAJCOAQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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